![molecular formula C19H28N2O2 B4440422 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide
Overview
Description
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B cell receptor (BCR) signaling, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
Mechanism of Action
BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B cells. Upon binding of antigen to the BCR, BTK is activated and initiates a signaling cascade that ultimately leads to the activation of downstream transcription factors and cell survival pathways. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide selectively inhibits BTK activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been shown to induce apoptosis and inhibit proliferation of B cells in a dose-dependent manner. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK. In addition, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies. However, one limitation of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide. One area of interest is the combination of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide with other anti-cancer agents, such as venetoclax or checkpoint inhibitors. Another area of interest is the evaluation of 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide in other B cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of more potent and selective BTK inhibitors may provide additional therapeutic options for patients with B cell malignancies.
Scientific Research Applications
1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has shown potent inhibition of BTK activity, resulting in decreased proliferation and survival of B cells. 1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
properties
IUPAC Name |
1-[3-(4-tert-butylphenyl)propanoyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)16-7-4-14(5-8-16)6-9-17(22)21-12-10-15(11-13-21)18(20)23/h4-5,7-8,15H,6,9-13H2,1-3H3,(H2,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXSINFPHHCGIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.